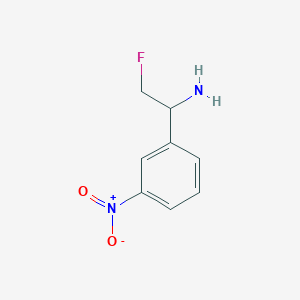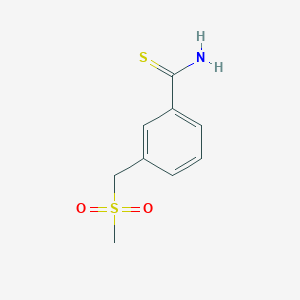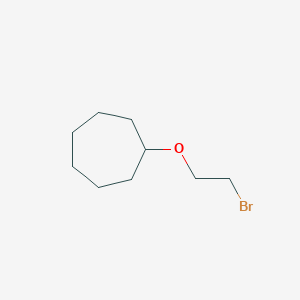![molecular formula C14H19NO2 B13226722 1-[2-Amino-1-(3-methylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13226722.png)
1-[2-Amino-1-(3-methylphenyl)ethyl]cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-Amino-1-(3-methylphenyl)ethyl]cyclobutane-1-carboxylic acid is an organic compound featuring a cyclobutane ring substituted with a carboxylic acid group and an aminoethyl group attached to a 3-methylphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Amino-1-(3-methylphenyl)ethyl]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions of alkenes. For instance, the reaction of ethylene with a suitable diene under UV light can yield cyclobutane derivatives.
Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions. For example, the oxidation of a cyclobutane derivative with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can yield the desired carboxylic acid.
Aminoethyl Group Addition: The aminoethyl group can be introduced through reductive amination. This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
1-[2-Amino-1-(3-methylphenyl)ethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives like carboxylates or carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Carboxylates, aldehydes, or ketones.
Reduction: Secondary or tertiary amines.
Substitution: Nitro or halogenated aromatic compounds.
科学研究应用
1-[2-Amino-1-(3-methylphenyl)ethyl]cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 1-[2-Amino-1-(3-methylphenyl)ethyl]cyclobutane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-[2-Amino-1-phenylethyl]cyclobutane-1-carboxylic acid: Lacks the methyl group on the phenyl ring.
1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid: Methyl group is positioned differently on the phenyl ring.
1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid: Contains a chlorine atom instead of a methyl group.
Uniqueness
1-[2-Amino-1-(3-methylphenyl)ethyl]cyclobutane-1-carboxylic acid is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
属性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC 名称 |
1-[2-amino-1-(3-methylphenyl)ethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C14H19NO2/c1-10-4-2-5-11(8-10)12(9-15)14(13(16)17)6-3-7-14/h2,4-5,8,12H,3,6-7,9,15H2,1H3,(H,16,17) |
InChI 键 |
MJXBJZASJIEBPG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(CN)C2(CCC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 4-[3-(ethylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate](/img/structure/B13226642.png)

![1'-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindole-3,3'-azetidine]-7-carboxylic acid](/img/structure/B13226649.png)
![3-[(Pentylamino)methyl]phenol](/img/structure/B13226650.png)
![1-{[1-(Bromomethyl)cyclopropyl]methyl}-1-methylcyclopentane](/img/structure/B13226658.png)

![1-{[4-(Bromomethyl)phenyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13226666.png)


![2-[4-(Benzyloxy)phenyl]-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13226707.png)




